(2S)-2-[(2S)-2-amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride
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Overview
Description
(2S)-2-[(2S)-2-amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest due to its potential applications in pharmaceuticals, particularly in the synthesis of peptides and proteins. Its unique structure, which includes both amino and hydroxyl functional groups, allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2S)-2-amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups are protected to prevent unwanted reactions during the synthesis.
Formation of the Amide Bond: This step involves the coupling of (2S)-2-amino-4-methylpentanoic acid with a suitable protecting group.
Deprotection: The protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs enzymatic asymmetric synthesis due to its efficiency and selectivity. Enzymatic methods include:
Asymmetric Reductive Amination: This involves the reduction of keto acids in the presence of an enzyme to form the chiral amino acid.
Asymmetric Transfer of Amino Groups: This method transfers an amino group to a keto acid, catalyzed by an enzyme.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2S)-2-amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary amines.
Substitution: Produces substituted amides or esters.
Scientific Research Applications
(2S)-2-[(2S)-2-amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a chiral building block.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes and proteins. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in catalytic processes. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: Lacks the hydroxyl group, making it less versatile in chemical reactions.
(2S)-2-hydroxy-3-methylbutanoic acid: Lacks the amino group, limiting its applications in peptide synthesis.
Uniqueness
(2S)-2-[(2S)-2-amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. This makes it particularly valuable in the synthesis of complex molecules and in pharmaceutical applications.
Properties
CAS No. |
1807938-08-4 |
---|---|
Molecular Formula |
C9H19ClN2O4 |
Molecular Weight |
254.7 |
Purity |
91 |
Origin of Product |
United States |
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